molecular formula C24H24N4O B611514 FASN阻害剤1 CAS No. 1533438-83-3

FASN阻害剤1

カタログ番号: B611514
CAS番号: 1533438-83-3
分子量: 384.483
InChIキー: ICDQFUFDAFKCAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TVB-3166は、脂肪酸の合成において重要な役割を果たす酵素である脂肪酸合成酵素の強力かつ選択的な阻害剤です。脂肪酸合成酵素は、多くの種類の癌細胞で過剰発現しており、癌治療の有望な標的となっています。 TVB-3166は、特にさまざまな癌細胞株および腫瘍異種移植片の増殖を阻害することにより、顕著な抗癌作用を示してきました .

科学的研究の応用

Anticancer Applications

Mechanism of Action
TVB-3166 inhibits FASN, leading to reduced cell viability and proliferation in cancer cell lines. The inhibition of FASN has been shown to induce apoptosis and alter lipid metabolism, which is critical for cancer cell survival.

Case Studies

  • Oral Squamous Cell Carcinoma (OSCC)
    • A study demonstrated that TVB-3166 significantly reduced cell viability and proliferation in OSCC cell lines SCC-9 ZsG and its metastatic variant LN-1A. The compound induced cell cycle arrest and apoptosis while promoting increased adhesion to myogel .
  • Breast and Prostate Cancer
    • Research indicated that TVB-3166 caused an increase in apoptosis in breast and prostate cancer cell lines without affecting non-cancer cells. This selectivity suggests a potential therapeutic window for treating these cancers .
  • Colorectal Cancer (CRC)
    • In patient-derived xenograft models, TVB-3166 was evaluated for its effects on CRC growth. The study found that high levels of FASN expression correlated with increased sensitivity to TVB inhibitors, indicating its potential as a targeted therapy for CRC .

Antiviral Applications

Mechanism of Action
TVB-3166's inhibition of FASN also extends to viral infections. By disrupting lipid metabolism, it limits the replication and spread of certain viruses.

Case Studies

  • Respiratory Syncytial Virus (RSV)
    • In vitro studies showed that TVB-3166 reduced RSV spread by 20-fold compared to control groups. The compound restricted viral infection to single cells and decreased RSV protein levels significantly .
  • SARS-CoV-2
    • Recent findings indicate that TVB-3166 inhibits the S-acylation of spike proteins in SARS-CoV-2, which is essential for viral entry into host cells. This inhibition attenuated the ability of the virus to spread in vitro, suggesting a novel antiviral mechanism .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer Therapy Inhibition of FASN leading to apoptosisSignificant reduction in viability and proliferation in OSCC, breast, prostate, and CRC models .
Antiviral Treatment Disruption of lipid metabolismReduced spread of RSV by 20-fold; inhibited S-acylation of SARS-CoV-2 spike proteins .

作用機序

TVB-3166の作用機序には、長鎖脂肪酸の合成に関与する酵素である脂肪酸合成酵素の阻害が含まれます。酵素の活性部位に結合することにより、TVB-3166はアセチルCoAとマロニルCoAをパルミチン酸に変換するのを防ぎます。この阻害は、癌細胞の脂質代謝を乱し、アポトーシスと細胞増殖の減少につながります。 この化合物は、細胞周期調節とアポトーシスに関与するものを含む、さまざまなシグナル伝達経路にも影響を与えます .

類似の化合物との比較

TVB-3166は、TVB-2640、TVB-3664、オルリスタットなどの化合物を含む、脂肪酸合成酵素阻害剤のクラスに属しています。これらの化合物と比較して、TVB-3166は、前臨床癌モデルにおいて、優れた細胞毒性と選択性を示しました。それは強力な抗腫瘍効果と良好な安全性プロファイルを証明しました。 TVB-3166の独自の構造により、有意なオフターゲット効果なしに脂肪酸合成酵素を効果的に阻害することができ、癌治療におけるさらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

FASN inhibitor 1 plays a crucial role in biochemical reactions by targeting and inhibiting the activity of fatty acid synthase. This enzyme is responsible for the synthesis of palmitate from acetyl-coenzyme A (CoA) and malonyl-CoA. FASN inhibitor 1 interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit the activity of the ketosynthase (KS) domain of FASN, leading to a reduction in fatty acid synthesis . Additionally, FASN inhibitor 1 affects the activity of enzymes such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD), which are upstream regulators of FASN .

Cellular Effects

Molecular Mechanism

The molecular mechanism of FASN inhibitor 1 involves its binding to the active site of the FASN enzyme, specifically the ketosynthase domain . This binding inhibits the enzyme’s activity, leading to a decrease in the synthesis of palmitate and other long-chain fatty acids. Additionally, FASN inhibitor 1 induces a redox imbalance by affecting the NADPH-dependent reduction reactions catalyzed by FASN . This redox imbalance contributes to the induction of apoptosis in cancer cells. Moreover, FASN inhibitor 1 modulates the expression of pro-apoptotic proteins such as BIM, PUMA, and NOXA, further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FASN inhibitor 1 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to FASN inhibitor 1 leads to sustained inhibition of fatty acid synthesis and persistent effects on cellular functions . In in vitro studies, FASN inhibitor 1 has been shown to maintain its inhibitory effects on FASN activity and cell proliferation for several days . In in vivo studies, the compound has demonstrated prolonged efficacy in reducing tumor growth and modulating metabolic pathways .

Dosage Effects in Animal Models

The effects of FASN inhibitor 1 vary with different dosages in animal models. At low doses, the compound effectively inhibits FASN activity and reduces fatty acid synthesis without causing significant toxicity . At higher doses, FASN inhibitor 1 has been associated with adverse effects such as weight loss and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FASN activity and therapeutic effects . In preclinical models of non-alcoholic steatohepatitis (NASH), FASN inhibitor 1 has shown dose-dependent reductions in liver fat content and fibrosis .

Metabolic Pathways

FASN inhibitor 1 is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FASN, the compound disrupts the de novo synthesis of fatty acids, leading to a decrease in the levels of palmitate and other long-chain fatty acids . This inhibition affects metabolic flux through pathways such as the tricarboxylic acid (TCA) cycle and glycolysis . Additionally, FASN inhibitor 1 modulates the activity of enzymes involved in glucose metabolism, such as hexokinase and pyruvate kinase . These effects contribute to alterations in cellular energy balance and metabolic homeostasis.

Transport and Distribution

FASN inhibitor 1 is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, FASN inhibitor 1 accumulates in specific subcellular compartments, such as the cytoplasm and endoplasmic reticulum . This localization is critical for its inhibitory effects on FASN activity and subsequent disruption of fatty acid synthesis. Additionally, FASN inhibitor 1 has been shown to affect the distribution of other lipids and proteins within the cell, further influencing cellular functions .

Subcellular Localization

The subcellular localization of FASN inhibitor 1 plays a crucial role in its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with FASN and other enzymes involved in lipid metabolism . Additionally, FASN inhibitor 1 has been observed to accumulate in the endoplasmic reticulum, where it induces endoplasmic reticulum stress and modulates protein folding and degradation pathways. This subcellular localization is essential for the compound’s ability to inhibit FASN activity and exert its effects on cellular metabolism and function.

準備方法

TVB-3166の合成には、重要な中間体の調製と、特定の反応条件下でのその後のカップリングを含む、いくつかのステップが含まれます。詳細な合成経路と工業生産方法は、専有技術であり、パブリックドメインでは完全に公開されていません。 最終製品の純度と有効性を確保するために、高度な有機化学技術と厳格な反応条件の使用が含まれることは知られています .

化学反応の分析

TVB-3166は、主に脂肪酸合成酵素阻害剤としての役割に関連する反応を受けます。それは酵素の活性部位と相互作用し、脂肪酸合成の阻害につながります。この化合物は、生理的条件下では、有意な酸化、還元、または置換反応を受けません。 脂肪酸合成酵素との相互作用から生成される主な生成物は、酵素の活性の阻害であり、癌細胞における脂肪酸合成の減少につながります .

科学研究への応用

TVB-3166は、癌治療における潜在的な応用について広く研究されてきました。非小細胞肺癌、メラノーマ、乳癌など、さまざまな癌の前臨床モデルで有望な結果を示しました。この化合物は、アポトーシスを誘導し、細胞増殖を阻害し、in vivoで腫瘍の増殖を抑制することが判明しています。 さらに、TVB-3166は、ウイルススパイクタンパク質のS-アシル化を阻害する可能性について調査されており、これは抗ウイルス療法に影響を与える可能性があります .

類似化合物との比較

TVB-3166 is part of a class of fatty acid synthase inhibitors that includes compounds such as TVB-2640, TVB-3664, and orlistat. Compared to these compounds, TVB-3166 has shown superior cytotoxicity and selectivity in preclinical cancer models. It has demonstrated strong antitumor effects and a favorable safety profile. The unique structure of TVB-3166 allows it to effectively inhibit fatty acid synthase without significant off-target effects, making it a promising candidate for further development in cancer therapy .

生物活性

TVB-3166 is a potent, reversible, and selective inhibitor of fatty acid synthase (FASN), a key enzyme involved in de novo lipogenesis, which is often upregulated in various cancers. This article explores the biological activity of TVB-3166, focusing on its anti-tumor effects, mechanisms of action, and potential clinical applications based on diverse research findings.

TVB-3166 operates primarily by inhibiting FASN, leading to reduced fatty acid synthesis. This inhibition triggers multiple downstream effects:

  • Induction of Apoptosis : TVB-3166 has been shown to selectively induce apoptosis in tumor cells without significantly affecting normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
  • Impact on Oncogenic Pathways : The compound disrupts critical signaling pathways such as PI3K–AKT–mTOR and β-catenin, both of which are vital for tumor cell growth and survival. This disruption further contributes to the anti-tumor efficacy observed in various cancer models .

In Vitro Studies

In vitro studies have demonstrated that TVB-3166 exhibits significant anti-tumor activity across various cancer cell lines. For example:

  • Colorectal Cancer (CRC) : A panel of 13 CRC cell lines treated with TVB-3166 showed a wide range of sensitivity, with some lines exhibiting substantial reductions in cell viability. Notably, high levels of FASN expression correlated with increased sensitivity to the inhibitor .
  • Non-Small Cell Lung Cancer (NSCLC) : In patient-derived xenograft (PDX) models of NSCLC, TVB-3166 treatment resulted in decreased tumor growth and alterations in lipid metabolism associated with sensitivity to FASN inhibition .

In Vivo Studies

TVB-3166 has also been evaluated in vivo using xenograft models:

  • Xenograft Tumor Growth : Administration of TVB-3166 resulted in dose-dependent inhibition of tumor growth in mouse models. The compound was well-tolerated at effective doses, indicating its potential for clinical use .

Case Studies

  • Breast Cancer : In triple-negative breast cancer (TNBC) models, TVB-3166 was found to significantly reduce tumor cell motility and invasion. It also demonstrated enhanced efficacy when combined with other chemotherapeutic agents .
  • Respiratory Syncytial Virus (RSV) : Beyond its anti-cancer properties, TVB-3166 exhibited antiviral activity against RSV by reducing viral spread and intracellular levels of viral proteins in infected cells. This suggests a broader therapeutic potential for the compound beyond oncology .

Data Table: Summary of Biological Activity

Study Type Cancer Type Key Findings Reference
In VitroColorectal CancerInduces apoptosis; varied sensitivity among cell lines
In VitroNon-Small Cell Lung CancerDecreases viability; alters lipid metabolism
In VivoVarious TumorsDose-dependent inhibition of tumor growth; well-tolerated
Case StudyTriple-Negative Breast CancerReduces motility/invasion; synergistic effects with other drugs
Case StudyRespiratory Syncytial VirusReduces viral spread; potential antiviral applications

Clinical Implications

The promising preclinical data suggest that TVB-3166 could be an effective therapeutic option for various cancers characterized by high FASN expression. Ongoing clinical trials are necessary to further evaluate its safety and efficacy in human subjects, particularly in solid tumors such as breast and colorectal cancers.

特性

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TVB-3166
Reactant of Route 2
TVB-3166
Reactant of Route 3
TVB-3166
Reactant of Route 4
Reactant of Route 4
TVB-3166
Reactant of Route 5
TVB-3166
Reactant of Route 6
TVB-3166

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。